molecular formula C6H11ClO2 B132464 Ethyl 4-chlorobutyrate CAS No. 3153-36-4

Ethyl 4-chlorobutyrate

Cat. No.: B132464
CAS No.: 3153-36-4
M. Wt: 150.6 g/mol
InChI Key: OPXNFHAILOHHFO-UHFFFAOYSA-N
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Safety and Hazards

Ethyl 4-chlorobutyrate is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Mechanism of Action

Target of Action

Ethyl 4-chlorobutyrate primarily targets the respiratory system

Mode of Action

It’s known that the compound undergoeshomogeneous, unimolecular elimination kinetics . This process involves the compound interacting with other molecules in its environment, leading to changes in its structure and properties .

Biochemical Pathways

It’s known that the compound is involved in the preparation ofcyclopropane derivatives , which suggests it may play a role in reactions involving the formation of cyclopropane rings.

Pharmacokinetics

The compound is known to have aboiling point of 186°C and a density of 1.075 g/mL at 25°C , which can influence its bioavailability and distribution within the body. It’s also insoluble in water , which can affect its absorption and excretion.

Result of Action

It’s known that the compound is used in the production of4-Iodo-butyric acid ethyl ester , suggesting it may be involved in reactions leading to the formation of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that its stability and action can be affected by exposure to heat or flame. Additionally, it should be used only in a well-ventilated area to prevent respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobutyrate can be synthesized through the esterification of 4-chlorobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation and advanced purification techniques to ensure the product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its balanced reactivity, making it a versatile reagent in organic synthesis. Its chlorine atom provides moderate reactivity, allowing for controlled substitution reactions, while the ester group offers opportunities for various transformations .

Properties

IUPAC Name

ethyl 4-chlorobutanoate
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InChI

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNFHAILOHHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
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DSSTOX Substance ID

DTXSID90185431
Record name Ethyl 4-chlorobutyrate
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Molecular Weight

150.60 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl 4-chlorobutyrate
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CAS No.

3153-36-4
Record name Ethyl 4-chlorobutyrate
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Synthesis routes and methods I

Procedure details

SOCl2 (60.0 mL, 820 mmol) was added to a solution of 4-chloro-butyric acid (50.0 g, 410 mmol) in EtOH (1.2 L) at 0° C. The mixture was heated to reflux for 2 hr then cooled to room temperature and concentrated under reduced pressure to afford the crude 4-chloro-butyric acid ethyl ester.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

51.7 kg (0.6 kmol) of gamma-butyrolactone (100 percent) was placed in an enamel pressure agitator. The closed system was heated to 100° C. with good agitation, and starting from 60° C. a total of about 26.5 kg (0.72 kmol) of HCl was pressed on. The temperature and pressure quickly rose, caused by the exothermia. The addition of HCl and heat output were regulated so that the reaction could be performed isothermally at 100° C. and isobarically at 11 bars of pressure. Addition was continued until no more HCl was absorbed (about 5 to 6 hours). Then it was cooled to 20° C. and the residual HCl was discharged. Then 62.3 kg (1.35 kmol) of ethanol was added to the reaction solution. Then 2 kg (0.055 kmol) of HCl was again pressed on. It was heated to 100° C. and kept at this temperature for 2 hours (pressure was 6 bars) and then cooled to 20 ° C. The solution was then mixed with 92 kg of toluene and made basic with 23 kg of aqueous NaOH (30 percent) (pH 8 to 8.5). The phases were separated and the organic phase was washed with 26 kg of water. The combined water phases were again extracted with 46 kg of toluene. The organic phase was distilled. Thus, toluene, ethanol and water were separated. 87 kg of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) remained as still residue, which could be used directly in the following step. The yield was 85 percent, relative to the gamma-butyrolactone.
Quantity
51.7 kg
Type
reactant
Reaction Step One
Name
Quantity
26.5 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
62.3 kg
Type
reactant
Reaction Step Five
Name
Quantity
2 kg
Type
reactant
Reaction Step Six
Name
Quantity
23 kg
Type
reactant
Reaction Step Seven
Quantity
92 kg
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl 4-chlorobutyrate decompose at high temperatures?

A: this compound undergoes a unimolecular elimination reaction when heated between 350-410°C. This reaction produces ethylene, butyrolactone, and hydrogen chloride (HCl). [] The decomposition follows first-order kinetics and is not influenced by the presence of free radicals. [] Interestingly, the intermediate formed during this process, 4-chlorobutyric acid, further decomposes to yield additional butyrolactone and HCl. []

Q2: What is unique about the decomposition mechanism of 4-chlorobutyric acid compared to typical ester elimination?

A: While this compound decomposes via a standard ester elimination mechanism, its intermediate, 4-chlorobutyric acid, exhibits a distinct pathway. The carboxylic acid group (-COOH) in 4-chlorobutyric acid participates in an anchimeric assistance mechanism, facilitating the formation of butyrolactone. [] This suggests an intramolecular interaction where the -COOH group aids in the removal of HCl and ring closure, highlighting the influence of neighboring group participation in this specific reaction.

Q3: Can this compound be used as a starting material in organic synthesis?

A: Yes, this compound serves as a valuable starting material for synthesizing complex molecules. For instance, it plays a crucial role in the synthesis of the antibiotic Negamycin. [] By utilizing commercially available this compound, a concise and efficient synthetic route to Negamycin has been developed, involving only eight steps with an overall yield of 29%. []

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